molecular formula C11H15NO3 B13986995 (R)-3-Amino-2-(2-methoxybenzyl)propanoic acid

(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid

Cat. No.: B13986995
M. Wt: 209.24 g/mol
InChI Key: VAUZLAIDYQRQJT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(2-methoxybenzyl)propanoic acid is a chiral amino acid derivative with a methoxybenzyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl bromide and a suitable amino acid derivative.

    Protection of Functional Groups: Protecting groups may be used to shield reactive functional groups during the synthesis. For example, the amino group can be protected using a tert-butyloxycarbonyl (Boc) group.

    Alkylation: The protected amino acid derivative undergoes alkylation with 2-methoxybenzyl bromide under basic conditions to form the desired product.

    Deprotection: The protecting groups are then removed to yield ®-3-Amino-2-(2-methoxybenzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzyl or 2-carboxybenzyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(2-methoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The methoxybenzyl group may enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzyl derivatives: These compounds have similar structural features but differ in the position and number of methoxy groups.

    3-Acetoxy-2-methylbenzyl derivatives: These compounds have an acetoxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness

®-3-Amino-2-(2-methoxybenzyl)propanoic acid is unique due to its specific chiral center and the presence of both an amino group and a methoxybenzyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

VAUZLAIDYQRQJT-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC=C1C[C@H](CN)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)O

Origin of Product

United States

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